molecular formula C15H10ClN3O2 B4841441 8-chloro-4-hydroxy-N-4-pyridinyl-3-quinolinecarboxamide

8-chloro-4-hydroxy-N-4-pyridinyl-3-quinolinecarboxamide

Cat. No. B4841441
M. Wt: 299.71 g/mol
InChI Key: IVZOZRLSVSWPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-chloro-4-hydroxy-N-4-pyridinyl-3-quinolinecarboxamide” is a chemical compound with the molecular formula C15H10ClN3O2 . It is a member of the quinolinecarboxamide family .


Molecular Structure Analysis

The molecular structure of “8-chloro-4-hydroxy-N-4-pyridinyl-3-quinolinecarboxamide” is characterized by a quinoline ring substituted with a chloro group at the 8th position, a hydroxy group at the 4th position, and a carboxamide group at the 3rd position . The carboxamide group is further substituted with a pyridinyl group .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. This reaction has found widespread use due to its mild conditions and functional group tolerance. Specifically, 8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide serves as a boron reagent in SM coupling reactions . Its stability, ease of preparation, and environmentally benign nature contribute to its popularity.

Anti-Tubercular Activity

Research has explored the anti-tubercular potential of 4-quinolone-3-carboxamides, including our compound. These derivatives exhibit promising activity against tuberculosis .

Anti-Proliferative Properties

The same compound has demonstrated anti-proliferative effects, making it relevant in cancer research .

Tyrosine Kinase Inhibition

Inhibition of tyrosine kinases is crucial in cancer therapy. 8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide has been investigated for its potential in this area .

Anti-Inflammatory Activity via Cannabinoid Receptor 2

The compound interacts with the cannabinoid receptor 2 (CB2), suggesting anti-inflammatory properties .

Anti-Cancer Leads

In silico studies have identified 4-quinolone-3-carboxamides, including our compound, as promising anti-cancer leads. Their scaffold holds potential for further drug development .

properties

IUPAC Name

8-chloro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-12-3-1-2-10-13(12)18-8-11(14(10)20)15(21)19-9-4-6-17-7-5-9/h1-8H,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZOZRLSVSWPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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